An In-depth Technical Guide to 2-Chloro-4-fluoroquinoline and its Synthetic Precursors
An In-depth Technical Guide to 2-Chloro-4-fluoroquinoline and its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-fluoroquinoline, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a potentially novel or less-common substance, this guide outlines a plausible synthetic pathway, expected chemical properties, and potential applications based on established principles of quinoline chemistry. The focus is on providing researchers and drug development professionals with the foundational knowledge to synthesize, characterize, and evaluate this and similar molecules for their therapeutic potential.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide range of biological activities.[1][2] From the pioneering antimalarial drug quinine to the broad-spectrum antibacterial activity of fluoroquinolones, the versatility of the quinoline nucleus is well-established.[3][4] Chemical modifications to the quinoline ring, including halogenation, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[4] The introduction of a chloro group at the 2-position and a fluoro group at the 4-position of the quinoline ring, as in the case of 2-Chloro-4-fluoroquinoline, is anticipated to yield a molecule with unique electronic and steric properties, making it a compelling target for synthesis and biological evaluation.
Physicochemical Properties of 2-Chloro-4-fluoroquinoline (Predicted)
While experimental data for 2-Chloro-4-fluoroquinoline is not available, its key physicochemical properties can be predicted based on the known properties of structurally related compounds.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₅ClFN | Based on the chemical structure |
| Molecular Weight | ~181.59 g/mol | Calculated from the atomic weights of the constituent elements |
| Appearance | Colorless to light yellow solid | Similar to other substituted quinolines |
| Melting Point | 100-120 °C | Expected to be a solid at room temperature with a moderate melting point |
| Boiling Point | > 250 °C | High boiling point is characteristic of aromatic heterocyclic compounds |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform), sparingly soluble in water | The aromatic and halogenated nature suggests limited aqueous solubility |
Synthesis of 2-Chloro-4-fluoroquinoline: A Proposed Pathway
A plausible and efficient synthetic route to 2-Chloro-4-fluoroquinoline can be designed starting from commercially available 2-chloro-4-fluoroaniline. The following multi-step synthesis is proposed:
Experimental Protocol:
Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid derivative
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-fluoroaniline (1 equivalent) in ethanol.
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Add benzaldehyde (1 equivalent) and pyruvic acid (1 equivalent) to the solution.
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Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
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Wash the solid with cold ethanol and dry under vacuum to yield the 2-phenyl-substituted quinoline-4-carboxylic acid derivative.
Step 2: Conversion to 2-Chloroquinoline-4-carbonyl chloride
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In a fume hood, carefully add phosphorus pentachloride (PCl₅) (1.1 equivalents) to the dried product from Step 1.
-
Gently heat the mixture to initiate the reaction, which will result in the formation of the acid chloride.
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Once the reaction is complete (as indicated by the cessation of HCl gas evolution), remove the excess PCl₅ by distillation under reduced pressure.
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The resulting 2-chloroquinoline-4-carbonyl chloride can be used in the next step without further purification.
Step 3: Synthesis of 2-Chloro-4-fluoroquinoline
This step would typically involve a de-carboxylation and subsequent fluorination or a more direct cyclization method. A potential approach could involve a variation of the Combes synthesis.
A Proposed Combes-type Synthesis:
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React 2-chloro-4-fluoroaniline with a suitable β-diketone (e.g., acetylacetone) in the presence of an acid catalyst (e.g., sulfuric acid or polyphosphoric acid).
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Heat the reaction mixture to induce cyclization.
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The resulting intermediate can then be further modified to yield 2-Chloro-4-fluoroquinoline.
It is important to note that optimization of reaction conditions would be necessary to achieve a good yield of the desired product.
Caption: Proposed synthetic pathway to 2-Chloro-4-fluoroquinoline.
Spectroscopic Characterization (Predicted)
The structure of the synthesized 2-Chloro-4-fluoroquinoline can be confirmed using various spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro and fluoro substituents.
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¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton.[5][6][7] The carbon atoms attached to the chlorine and fluorine atoms will exhibit characteristic chemical shifts.
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Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C and C-N bonds of the quinoline ring, as well as the C-Cl and C-F bonds.
Applications in Drug Discovery and Materials Science
Substituted quinolines, particularly fluoroquinolones, are a cornerstone of antibacterial therapy.[2][8] They exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] The unique substitution pattern of 2-Chloro-4-fluoroquinoline may lead to novel interactions with these or other biological targets.
Potential Therapeutic Applications:
-
Antibacterial Agents: The compound could be investigated for its activity against a broad spectrum of bacteria, including drug-resistant strains.
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Anticancer Agents: Some quinoline derivatives have shown promise as anticancer agents by targeting various cellular pathways.[10]
-
Antimalarial Agents: The quinoline scaffold is central to many antimalarial drugs, and novel derivatives are continuously being explored to combat drug resistance.[11]
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Antiviral and Antifungal Agents: The biological activity of quinolines extends to antiviral and antifungal applications.[1]
Caption: Proposed mechanism of antibacterial action.
Safety and Handling
Given the predicted chemical nature of 2-Chloro-4-fluoroquinoline, it should be handled with care in a laboratory setting.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[12]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: While specific toxicity data is unavailable, related halogenated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[13] Assume the compound is toxic and handle accordingly.
Conclusion
2-Chloro-4-fluoroquinoline represents a promising, albeit currently under-characterized, molecule with significant potential in drug discovery. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and potential applications. The synthesis and evaluation of this and similar novel quinoline derivatives could lead to the development of new therapeutic agents with improved efficacy and a better resistance profile. Further research is warranted to fully elucidate the chemical and biological properties of this intriguing compound.
References
-
PubChem. (n.d.). 2-Chloro-4-fluoroanisole. Retrieved from [Link]
- Boruah, D., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2785.
- Geronikaki, A., & Gavalas, A. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Medicinal Chemistry, 14(3), 396-427.
- Goudarzi, M., & Faghihi, K. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trends in Pharmaceutical Sciences, 4(2), 115-132.
- Abdel-Wahab, B. F., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1415-1423.
- Karabacak, M., et al. (2012). IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2′-chloro-4′-nitrophenylazo)-2,4-benzenediol, intramolecular proton transfer between oxygen and nitrogen atoms, π–π interaction and H-bonds. Journal of Molecular Structure, 1020, 149-156.
- Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.
- Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
-
PubChem. (n.d.). 2-Chloroquinoline-4-carbonyl chloride. Retrieved from [Link]
- Kumar, A., et al. (2011). Fluoroquinolone antibacterials: a review on chemistry, microbiology and therapeutic prospects. Acta Pharmaceutica Sinica B, 1(3), 151-174.
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0176619). Retrieved from [Link]
- Spînu, M., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. International Journal of Molecular Sciences, 23(17), 9579.
-
PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. Retrieved from [Link]
-
Pharmacy 180. (n.d.). 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
- Singh, R., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-11.
- Matthews, R. S., et al. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845.
-
IIT Kanpur. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
-
MSD Manual Professional Edition. (2023). Fluoroquinolones. Retrieved from [Link]
Sources
- 1. RSC - Page load error [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. PhytoBank: 13C NMR Spectrum (PHY0176619) [phytobank.ca]
- 7. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoroquinolones - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 10. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. 2-氯-4-氟苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem [pubchem.ncbi.nlm.nih.gov]
